Cas no 5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid)

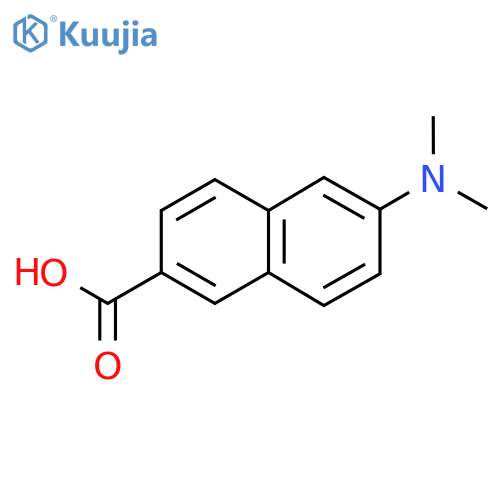

5043-05-0 structure

商品名:6-(dimethylamino)naphthalene-2-carboxylic Acid

6-(dimethylamino)naphthalene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6-(Dimethylamino)-2-naphthoic acid

- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-

- 6-Dimethylamino-[2]naphthoesaeure

- 6-dimethylamino-2-naphthoic acid

- 6-dimethylamino-2-naphthoic-acid

- 6-dimethylamino-2-naphtholic acid

- AGN-PC-00OWTL

- AK100401

- ANW-70277

- CHEBI:51912

- CTK1G6709

- SureCN2701032

- MFCD23135704

- BS-17435

- D82537

- SCHEMBL2701032

- 5043-05-0

- 6-(dimethylamino)naphthalene-2-carboxylic acid

- 6-(Dimethylamino)-2-naphthoicacid

- CS-0151308

- Q27122986

- DTXSID70571656

- EN300-226602

- AKOS016002657

- 6-(dimethylamino)naphthalene-2-carboxylic Acid

-

- MDL: MFCD23135704

- インチ: 1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)

- InChIKey: OAPBBTYSMWBVPM-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC2C=C(C=CC=2C=1)N(C)C)=O

計算された属性

- せいみつぶんしりょう: 215.09469

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- PSA: 40.54

6-(dimethylamino)naphthalene-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226602-0.1g |

6-(dimethylamino)naphthalene-2-carboxylic acid |

5043-05-0 | 95% | 0.1g |

$117.0 | 2024-06-20 | |

| Enamine | EN300-226602-5.0g |

6-(dimethylamino)naphthalene-2-carboxylic acid |

5043-05-0 | 95% | 5.0g |

$976.0 | 2024-06-20 | |

| eNovation Chemicals LLC | D549172-5g |

6-(dimethylamino)naphthalene-2-carboxylic acid |

5043-05-0 | 95% | 5g |

$1900 | 2024-05-24 | |

| TRC | B402658-50mg |

6-(dimethylamino)naphthalene-2-carboxylic Acid |

5043-05-0 | 50mg |

$ 253.00 | 2023-04-18 | ||

| Chemenu | CM140244-1g |

6-(Dimethylamino)-2-naphthoic acid |

5043-05-0 | 95% | 1g |

$376 | 2024-07-16 | |

| TRC | B402658-10mg |

6-(dimethylamino)naphthalene-2-carboxylic Acid |

5043-05-0 | 10mg |

$ 69.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH438-50mg |

6-(dimethylamino)naphthalene-2-carboxylic Acid |

5043-05-0 | 97+% | 50mg |

352.0CNY | 2021-07-18 | |

| Enamine | EN300-226602-1.0g |

6-(dimethylamino)naphthalene-2-carboxylic acid |

5043-05-0 | 95% | 1.0g |

$337.0 | 2024-06-20 | |

| Chemenu | CM140244-1g |

6-(Dimethylamino)-2-naphthoic acid |

5043-05-0 | 95% | 1g |

$430 | 2021-08-05 | |

| eNovation Chemicals LLC | D549172-1g |

6-(dimethylamino)naphthalene-2-carboxylic acid |

5043-05-0 | 95% | 1g |

$780 | 2024-05-24 |

5043-05-0 (6-(dimethylamino)naphthalene-2-carboxylic Acid) 関連製品

- 78062-03-0(4-(Dimethylamino)-1-naphthoic acid)

- 619-84-1(4-(Dimethylamino)benzoic acid)

- 10541-83-0(4-(Methylamino)benzoic acid)

- 99-64-9(3-Dimethylaminobenzoic acid)

- 118996-38-6(H3TCA)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5043-05-0)6-(dimethylamino)naphthalene-2-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):240.0